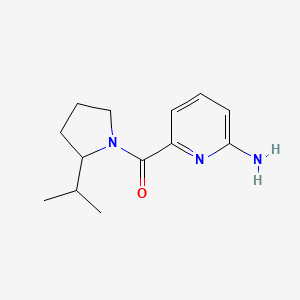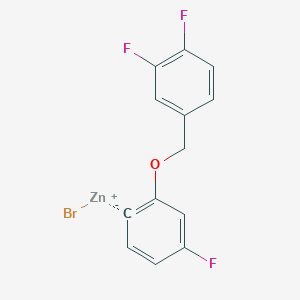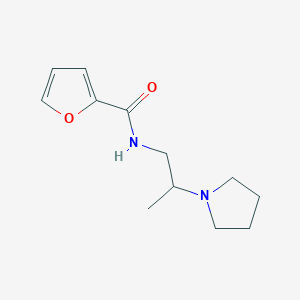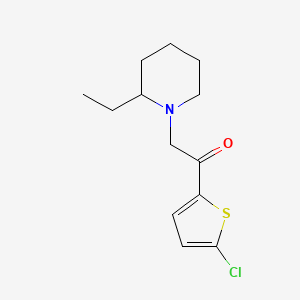
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that features a chlorinated thiophene ring and a piperidine moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur sources and halogenation reactions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling Reaction: The chlorinated thiophene and the piperidine moiety are coupled using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the piperidine or thiophene rings.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a potential pharmacological agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one would depend on its specific application. In pharmacology, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the thiophene and piperidine moieties also contributes to its distinct properties.
Propiedades
Fórmula molecular |
C13H18ClNOS |
|---|---|
Peso molecular |
271.81 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-2-yl)-2-(2-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H18ClNOS/c1-2-10-5-3-4-8-15(10)9-11(16)12-6-7-13(14)17-12/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
YEXVPVSIPDASRF-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1CC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


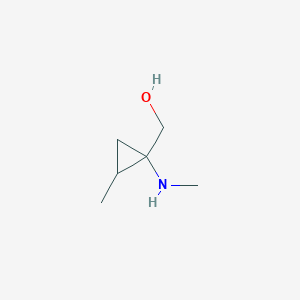
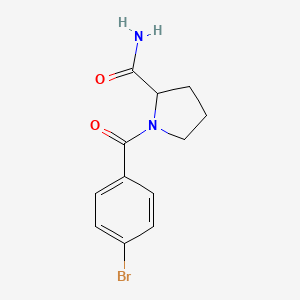
![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

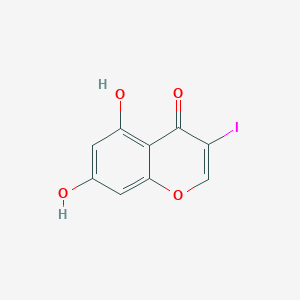


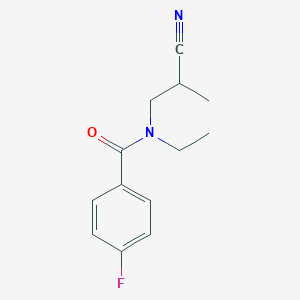
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
